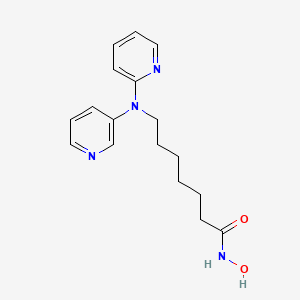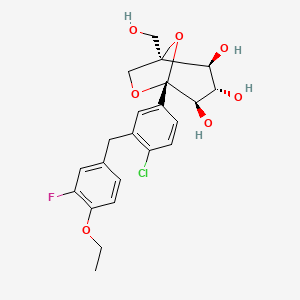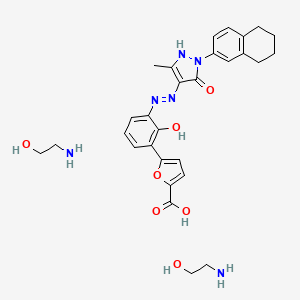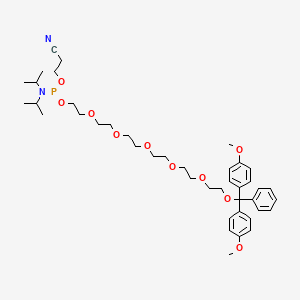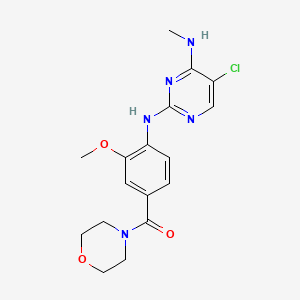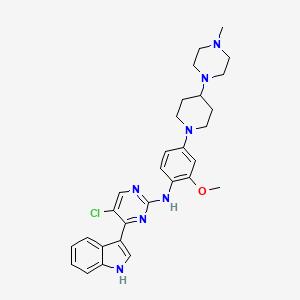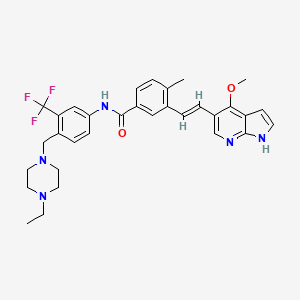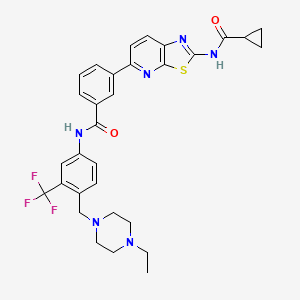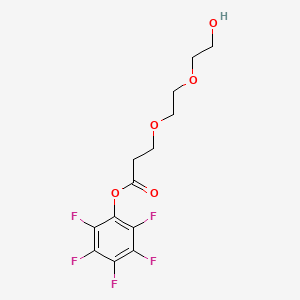
ヒドロキシ-PEG2-PFPエステル
概要
説明
Hydroxy-PEG2-PFP ester is a polyethylene glycol derivative containing a hydroxyl group and a pentafluorophenyl ester group. This compound is commonly used in bioconjugation and labeling applications due to its ability to react with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The pentafluorophenyl ester group is more stable in aqueous solutions compared to the commonly used N-hydroxysuccinimide ester, making it a preferred choice for certain applications .
科学的研究の応用
Hydroxy-PEG2-PFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized polymers.
Biology: Employed in the labeling of proteins and oligonucleotides for various assays and imaging techniques.
Medicine: Utilized in the development of drug delivery systems and targeted therapeutics.
Industry: Applied in the production of functionalized materials and coatings.
作用機序
Target of Action
Hydroxy-PEG2-PFP ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeric (PROTAC) molecules . PROTACs are designed to target specific proteins for degradation . The primary targets of Hydroxy-PEG2-PFP ester, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Hydroxy-PEG2-PFP ester, as a part of a PROTAC, interacts with its targets by connecting two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Hydroxy-PEG2-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Hydroxy-PEG2-PFP ester as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the biochemical pathways in which these proteins are involved .
Pharmacokinetics
The stability of Hydroxy-PEG2-PFP ester in aqueous solution suggests it could potentially enhance the solubility and bioavailability of the PROTAC.
Result of Action
The primary result of the action of Hydroxy-PEG2-PFP ester is the degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxy-PEG2-PFP ester. For instance, its stability in aqueous solution suggests that it may be more effective in environments with a certain water content . .
生化学分析
Biochemical Properties
Hydroxy-PEG2-PFP ester plays a crucial role in biochemical reactions by facilitating the labeling of primary amines. It interacts with enzymes, proteins, and other biomolecules that contain amine groups. The PFP ester group reacts with the amine groups to form stable amide bonds, enabling the conjugation of the PEG derivative to the target biomolecule. This interaction is essential for various applications, including drug delivery, protein modification, and the synthesis of bioconjugates .
Cellular Effects
Hydroxy-PEG2-PFP ester influences various cellular processes by modifying proteins and other biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the function of the labeled proteins. For example, the conjugation of Hydroxy-PEG2-PFP ester to a protein can change its localization, stability, and interaction with other cellular components, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of Hydroxy-PEG2-PFP ester involves the formation of amide bonds between the PFP ester group and the primary amines of target biomolecules. This reaction is facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the PFP ester, resulting in the release of pentafluorophenol and the formation of a stable amide bond. This mechanism allows for the specific and efficient labeling of proteins and other amine-containing biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy-PEG2-PFP ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that Hydroxy-PEG2-PFP ester can maintain its labeling efficiency for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of Hydroxy-PEG2-PFP ester in animal models vary with different dosages. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any toxic effects .
Metabolic Pathways
Hydroxy-PEG2-PFP ester is involved in metabolic pathways that include the conjugation of the PEG derivative to target biomolecules. The compound interacts with enzymes and cofactors that facilitate the formation of amide bonds with primary amines. This interaction can affect metabolic flux and the levels of metabolites within the cell, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, Hydroxy-PEG2-PFP ester is transported and distributed through interactions with transporters and binding proteins. The PEG spacer increases the aqueous solubility of the compound, allowing it to diffuse more readily within the cellular environment. The distribution of Hydroxy-PEG2-PFP ester can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of Hydroxy-PEG2-PFP ester is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, depending on the nature of the labeled biomolecule. This localization can impact the activity and function of Hydroxy-PEG2-PFP ester, making it a versatile tool for studying various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG2-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide or dimethylformamide under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of Hydroxy-PEG2-PFP ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The product is typically stored at low temperatures (-20°C) to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions: Hydroxy-PEG2-PFP ester primarily undergoes nucleophilic substitution reactions with primary amines. The pentafluorophenyl ester group reacts with the amine group to form a stable amide bond, releasing pentafluorophenol as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)
Conditions: The reaction is typically carried out in a buffer solution at a pH range of 7.0-8.0.
Major Products: The major product of the reaction is the amide conjugate formed between the Hydroxy-PEG2-PFP ester and the primary amine-containing molecule. Pentafluorophenol is released as a byproduct .
類似化合物との比較
Hydroxy-PEG2-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group. It is less stable in aqueous solutions compared to Hydroxy-PEG2-PFP ester.
Hydroxy-PEG2-MAL: Contains a maleimide group that reacts with thiol groups instead of amines.
Hydroxy-PEG2-COOH: Contains a carboxyl group that can be activated for conjugation with amines or other functional groups.
Uniqueness: Hydroxy-PEG2-PFP ester is unique due to its enhanced stability in aqueous solutions and its ability to form stable amide bonds with primary amines. This makes it a valuable tool for bioconjugation and labeling applications where stability and efficiency are critical .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFZBMSTIHCECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


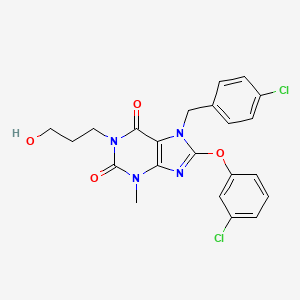
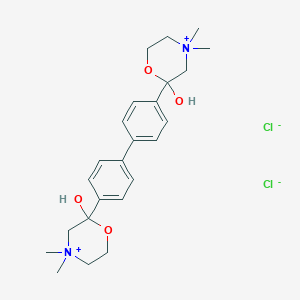
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)

